Benzyl 3-{[2-(4-benzylpiperazin-1-yl)ethyl](methyl)amino}propanoate
Overview
Description
Benzyl 3-{[2-(4-benzylpiperazin-1-yl)ethyl](methyl)amino}propanoate is a useful research compound. Its molecular formula is C24H33N3O2 and its molecular weight is 395.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It contains a benzylpiperazine moiety, which is known to interact with the serotonin and dopamine receptors in the brain .
Mode of Action
Benzylpiperazine, a related compound, is known to have euphoriant and stimulant properties, similar to amphetamine . It is plausible that Benzyl 3-{2-(4-benzylpiperazin-1-yl)ethylamino}propanoate may interact with its targets in a similar manner, leading to changes in neurotransmitter levels and neuronal activity.
Biochemical Pathways
Based on the known effects of benzylpiperazine, it can be inferred that the compound may influence the serotonin and dopamine pathways . These pathways play crucial roles in mood regulation, reward processing, and other cognitive functions.
Pharmacokinetics
Benzylpiperazine is known to be metabolized in the liver and excreted via the kidneys
Result of Action
Based on the known effects of benzylpiperazine, it can be inferred that the compound may lead to increased levels of serotonin and dopamine in the brain, potentially resulting in mood elevation and increased alertness .
Properties
IUPAC Name |
benzyl 3-[2-(4-benzylpiperazin-1-yl)ethyl-methylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2/c1-25(13-12-24(28)29-21-23-10-6-3-7-11-23)14-15-26-16-18-27(19-17-26)20-22-8-4-2-5-9-22/h2-11H,12-21H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSZNIVEWXMUTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)OCC1=CC=CC=C1)CCN2CCN(CC2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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